molecular formula C19H21N3O6S B6585306 methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate CAS No. 1251667-01-2

methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate

Cat. No. B6585306
CAS RN: 1251667-01-2
M. Wt: 419.5 g/mol
InChI Key: LEWKYRRSCYOEJU-UHFFFAOYSA-N
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Description

“Methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a dihydropyridine ring and a benzoate ester group .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Methyl 2-Oxo-1-pyrrolidineacetate, a related compound, is used as a reagent in the synthesis of various derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a dihydropyridine ring, and a benzoate ester group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

This compound, like other pyrrolidine derivatives, can participate in various chemical reactions. For instance, Methyl 2-Oxo-1-pyrrolidineacetate is used as a reagent in the synthesis of benzoquinolizidine and benzoindolizidine derivatives as anti-amnesic agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives are generally characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Future Directions

The future directions in the study and use of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

methyl 2-[[2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-28-19(25)14-7-2-3-8-15(14)20-17(23)13-21-10-6-9-16(18(21)24)29(26,27)22-11-4-5-12-22/h2-3,6-10H,4-5,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWKYRRSCYOEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamido)benzoate

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